molecular formula C17H13N3O4 B12015161 1-(4-Methoxyphenyl)-3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde

1-(4-Methoxyphenyl)-3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B12015161
M. Wt: 323.30 g/mol
InChI Key: GODZSYHPPFRLTA-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of methoxy and nitro functional groups attached to phenyl rings, which are further connected to a pyrazole ring with an aldehyde group at the fourth position. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

The synthesis of 1-(4-Methoxyphenyl)-3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 4-methoxybenzaldehyde with 4-nitrophenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the pyrazole ring. The final step involves the formylation of the pyrazole derivative to introduce the aldehyde group at the fourth position. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to enhance yield and purity.

Chemical Reactions Analysis

1-(4-Methoxyphenyl)-3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions. Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions include carboxylic acids, amines, and substituted derivatives.

Scientific Research Applications

1-(4-Methoxyphenyl)-3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, altering their function and activity. These interactions contribute to the compound’s observed biological activities.

Comparison with Similar Compounds

1-(4-Methoxyphenyl)-3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde can be compared with other similar compounds such as:

    1-(4-Methoxyphenyl)-3-(4-nitrophenyl)-1H-pyrazole: Lacks the aldehyde group, which may result in different reactivity and biological activity.

    1-(4-Methoxyphenyl)-3-(4-aminophenyl)-1H-pyrazole-4-carbaldehyde: Contains an amino group instead of a nitro group, which can significantly alter its chemical and biological properties.

    1-(4-Hydroxyphenyl)-3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde: The presence of a hydroxy group instead of a methoxy group can influence its solubility and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C17H13N3O4

Molecular Weight

323.30 g/mol

IUPAC Name

1-(4-methoxyphenyl)-3-(4-nitrophenyl)pyrazole-4-carbaldehyde

InChI

InChI=1S/C17H13N3O4/c1-24-16-8-6-14(7-9-16)19-10-13(11-21)17(18-19)12-2-4-15(5-3-12)20(22)23/h2-11H,1H3

InChI Key

GODZSYHPPFRLTA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)[N+](=O)[O-])C=O

Origin of Product

United States

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